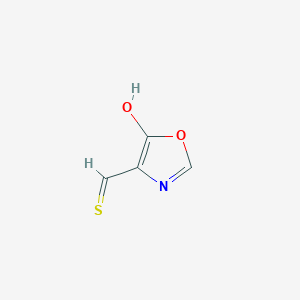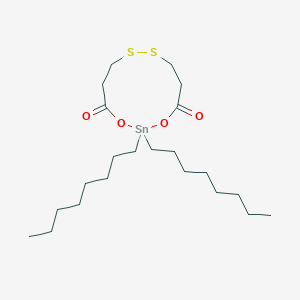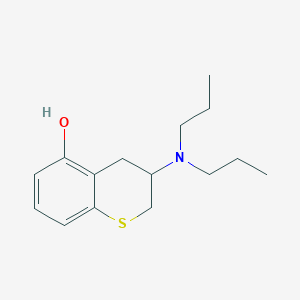![molecular formula C12H8F3NO2 B14317667 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione CAS No. 113321-99-6](/img/structure/B14317667.png)
3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the trifluoromethylation of aromatic compounds. Trifluoromethylation can be performed using reagents such as trifluoromethyltrimethylsilane, sodium trifluoroacetate, or trifluoroiodomethane under various conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products.
Aplicaciones Científicas De Investigación
3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of specific biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group, used to treat pain and inflammation.
Trifluralin: A selective pre-emergent herbicide containing a trifluoromethyl group.
Uniqueness
3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl group and the pyrrole-2,5-dione moiety allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
113321-99-6 |
|---|---|
Fórmula molecular |
C12H8F3NO2 |
Peso molecular |
255.19 g/mol |
Nombre IUPAC |
3-methyl-1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C12H8F3NO2/c1-7-5-10(17)16(11(7)18)9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3 |
Clave InChI |
LIPKGTGICIUXLF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


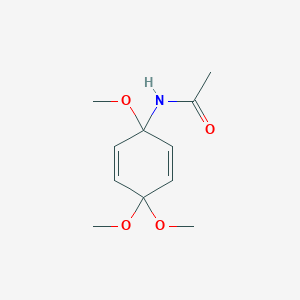
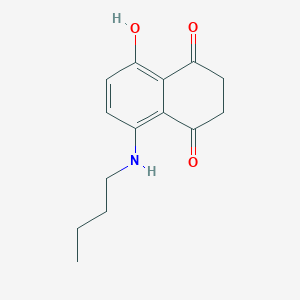
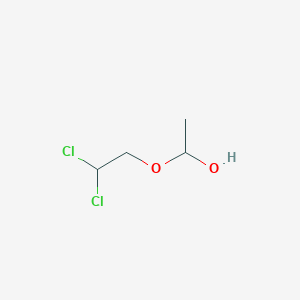
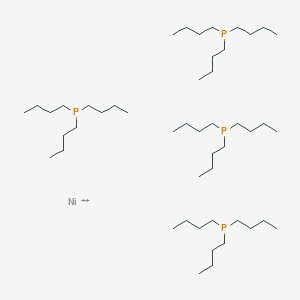

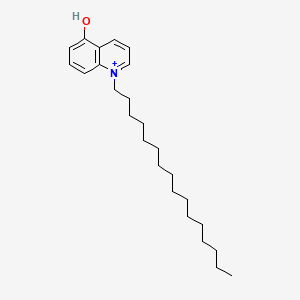
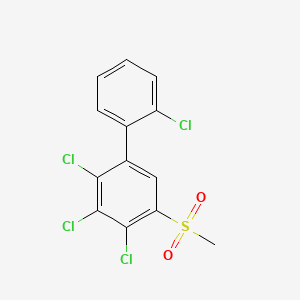
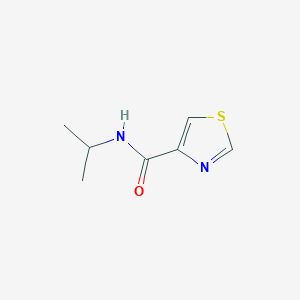

![7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14317659.png)
